molecular formula C12H7BrFNO2 B13200832 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene

1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene

Cat. No.: B13200832
M. Wt: 296.09 g/mol
InChI Key: URTULZRLHBSVOH-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene is an aromatic compound that features a bromine, a fluorine, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-(4-nitrophenyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids are typical.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a standard method for reducing nitro groups.

Major Products:

    Nucleophilic Substitution: Products include derivatives where the bromine or fluorine atoms are replaced by nucleophiles.

    Reduction: The major product is the corresponding aniline derivative.

Scientific Research Applications

1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic properties and reactivity. This makes it valuable in targeted synthetic applications and specialized research areas.

Properties

Molecular Formula

C12H7BrFNO2

Molecular Weight

296.09 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H7BrFNO2/c13-10-2-1-3-11(14)12(10)8-4-6-9(7-5-8)15(16)17/h1-7H

InChI Key

URTULZRLHBSVOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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